molecular formula C17H16ClN5O2S B6423068 N-(4-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 874467-22-8

N-(4-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B6423068
CAS No.: 874467-22-8
M. Wt: 389.9 g/mol
InChI Key: BUEHODNMRAWRSC-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfanyl-acetamide derivatives featuring a 1,2,3,4-tetrazole ring substituted with a 2-ethoxyphenyl group and linked to a 4-chlorophenyl acetamide backbone. The tetrazole moiety is known for metabolic stability and bioactivity, particularly in medicinal chemistry for targeting enzymes or receptors . The ethoxy group at the 2-position of the phenyl ring may enhance lipophilicity, while the 4-chlorophenyl group contributes to electronic effects and binding interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-2-25-15-6-4-3-5-14(15)23-17(20-21-22-23)26-11-16(24)19-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEHODNMRAWRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

IUPAC Name

The IUPAC name for this compound is:

  • This compound

Molecular Formula

The molecular formula is C18H18ClN5O2SC_{18}H_{18}ClN_5O_2S.

Structural Features

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and ethoxyphenyl groups may enhance its interaction with biological targets.

This compound likely interacts with various molecular targets within biological systems. The tetrazole moiety can mimic certain biological molecules, allowing it to modulate enzyme activities or receptor functions. Specifically, compounds with similar structures have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages .

Anti-inflammatory Activity

Research indicates that derivatives containing tetrazole rings exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), which are mediators of inflammation .

Comparative Data on Anti-inflammatory Effects

CompoundIC50 (µM)Mechanism
N-(4-chlorophenyl)-2-{...}TBDInhibition of TNF-α and IL-6
Celecoxib26.46 (COX-1)COX inhibition
Indomethacin100 (NO production)COX inhibition

Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro .

Neuroprotective Effects

Some studies suggest that tetrazole derivatives can exert neuroprotective effects by inhibiting pathways associated with oxidative stress and inflammation. This includes the reduction of inducible nitric oxide synthase (iNOS) expression and levels of PGE2 .

Case Study 1: Anti-inflammatory Testing

In a study evaluating various tetrazole derivatives for anti-inflammatory activity, one compound exhibited an IC50 value of 0.84 µM for inhibiting pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests that N-(4-chlorophenyl)-2-{...} may have comparable efficacy in reducing inflammation .

Case Study 2: Neuroprotection

Another investigation into neuroprotective properties found that certain derivatives reduced oxidative stress markers significantly more than traditional anti-inflammatory drugs like celecoxib. This highlights the potential therapeutic applications of N-(4-chlorophenyl)-2-{...} in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

Tetrazole vs. Triazole Derivatives
  • Target Compound : The 1,2,3,4-tetrazole ring provides rigidity and hydrogen-bonding capabilities due to its nitrogen-rich structure.
  • Triazole Analogs: Compounds like N-(4-chlorophenyl)-2-[(1H-1,2,3-triazol-4-yl)sulfanyl]acetamide (, compounds 38–39) exhibit similar sulfanyl-acetamide backbones but with 1,2,3-triazole cores.
Pyrimidine and Indolinone Hybrids
  • Diaminopyrimidine-Sulfanyl Acetamides: Compounds I and II () replace tetrazole with a 4,6-diaminopyrimidine ring. The diaminopyrimidine group enables stronger hydrogen-bonding networks, as seen in their crystal structures, which form intramolecular N–H⋯N bonds and layered 3D architectures .
  • Triazole-Tethered Indolinones: Derivatives like 11i–11l () fuse triazole with indolinone scaffolds, enhancing planar stacking interactions. These compounds show high thermal stability (melting points >300°C) due to extended conjugation .

Substituent Effects

Halogen Substituents
  • Chloro vs. Fluoro/Iodo Groups : The 4-chlorophenyl group in the target compound contrasts with fluoro (e.g., compounds 38–39 in ) or iodo (compounds 19–20 in ) substituents. Halogen size and electronegativity influence steric and electronic interactions; for example, iodine’s bulkiness may reduce solubility but improve hydrophobic binding .
  • Nitro and Methoxy Modifications : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the nitro group introduces strong electron-withdrawing effects, twisting the benzene ring out of plane and affecting crystal packing via intermolecular hydrogen bonds .
Ethoxy vs. Methylsulfonyl Linkers
  • The ethoxy group in the target compound likely improves membrane permeability compared to bulkier substituents like methylsulfonyl in . Sulfonyl groups enhance hydrogen-bond acceptor capacity but may reduce metabolic stability .
Antimicrobial Activity
  • Triazole-sulfanyl acetamides (e.g., compounds 38–39 in ) exhibit MIC values against E. coli, with fluorobenzyl derivatives (MIC: 16–32 µg/mL) showing moderate potency. The tetrazole analog’s activity remains speculative but may benefit from enhanced stability .
Anti-Inflammatory and Anti-Exudative Effects
  • Acetamide derivatives in demonstrate anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). Substituents like furan-2-yl and triazole-4H groups contribute to efficacy, suggesting the target compound’s ethoxyphenyl-tetrazole system may similarly modulate inflammatory pathways .
Anticancer Potential
  • Indolinone-triazole hybrids () target VEGFR-2, a key angiogenesis regulator.

Physical and Structural Properties

Crystallographic Insights

  • Diaminopyrimidine Acetamides (): Compound I shows a dihedral angle of 42.25° between pyrimidine and benzene rings, while Compound II exhibits angles of 59.70° and 62.18°, influencing molecular packing and solubility .
  • Nitro-Substituted Acetamide (): The nitro group’s torsion angle (-16.7°) creates a non-planar conformation, leading to head-to-tail dimerization via C–H⋯O interactions .

Thermal Stability

  • Triazole-indolinone derivatives () and diaminopyrimidine acetamides () exhibit melting points >300°C, attributed to strong intermolecular forces. The target compound’s ethoxy group may lower melting points slightly due to reduced symmetry.

Data Tables

Table 2: Crystallographic Parameters

Compound Dihedral Angle (°) Hydrogen Bonding Motif Reference
Target Compound (Inferred) ~40–60 Likely S(7) or R₂²(8) motifs N/A
Diaminopyrimidine Acetamide I 42.25 Inversion dimers (R₂²(8))
Nitro-Substituted Acetamide Non-planar nitro Head-to-tail C–H⋯O interactions

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